![molecular formula C12H10BrNO6 B12976644 Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate CAS No. 103883-91-6](/img/structure/B12976644.png)
Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromo group and a nitrophenyl group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate typically involves the reaction of dimethyl malonate with 4-nitrobenzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is displaced by the malonate anion. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the deprotonation of the malonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzy
Propriétés
Numéro CAS |
103883-91-6 |
|---|---|
Formule moléculaire |
C12H10BrNO6 |
Poids moléculaire |
344.11 g/mol |
Nom IUPAC |
dimethyl 2-[bromo-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H10BrNO6/c1-19-11(15)9(12(16)20-2)10(13)7-3-5-8(6-4-7)14(17)18/h3-6H,1-2H3 |
Clé InChI |
KSWAHIZVGZHEIT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


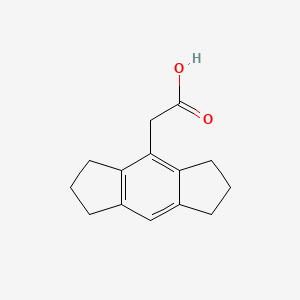
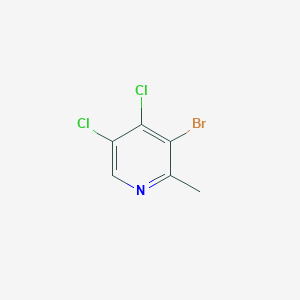
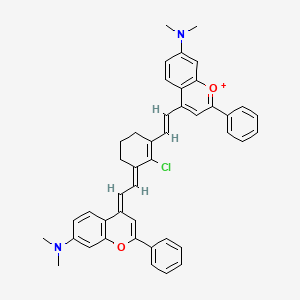
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
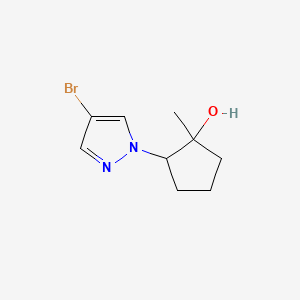
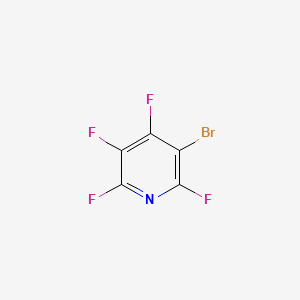
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)
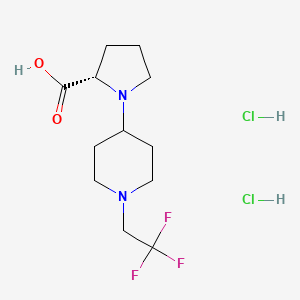

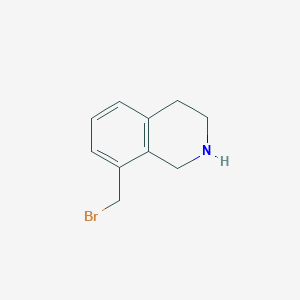
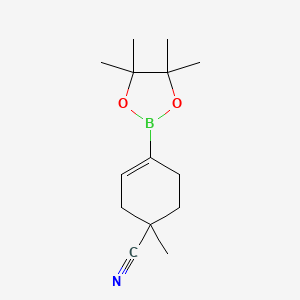
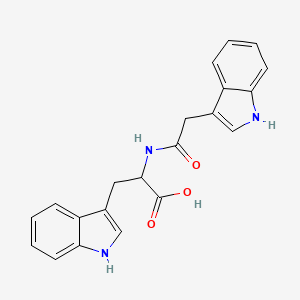
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
